N-(2-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Description
5-Benzyl-2-(4-chlorophenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione (CAS: 473390-99-7) is a heterocyclic compound belonging to the pyrrolo[3,4-d]isoxazole-dione family. Its structure features a fused bicyclic core with a benzyl group at position 5, a 4-chlorophenyl substituent at position 2, and a phenyl group at position 3 (Figure 1). The compound’s molecular formula is C25H19ClN2O3, with a molecular weight of 430.89 g/mol.
The synthesis of this compound typically involves multi-step cyclization reactions, often starting from substituted pyrrolidine or isoxazole precursors .
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-22-13-8-4-2-6-11(13)18-16(20)10-15-17(21)19-12-7-3-5-9-14(12)23-15/h2-9,15H,10H2,1H3,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZZZPOLANIAHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(2-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 328.39 g/mol. Its structure includes a benzothiazine moiety which is known for various pharmacological properties. The presence of the methoxy group on the phenyl ring enhances its lipophilicity, potentially influencing its bioactivity.
Research indicates that compounds similar to N-(2-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide exhibit various mechanisms of action:
- Antimicrobial Activity : Compounds in the benzothiazine class have shown significant antibacterial and antifungal properties. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.
- Anticancer Properties : Some benzothiazine derivatives have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.
- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
In Vitro Studies
Several studies have evaluated the biological activity of N-(2-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide:
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of N-(2-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide to various biological targets:
- Target Proteins : Docking studies suggest that this compound can effectively bind to targets involved in cancer progression and bacterial growth.
- Binding Affinity : The predicted binding energies indicate strong interactions with active sites, suggesting potential as a lead compound for drug development.
Case Studies
Case Study 1: Antitubercular Activity
In a study focusing on tuberculosis treatment, N-(2-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide was tested against drug-resistant strains of Mycobacterium tuberculosis. Results indicated that the compound not only inhibited growth but also showed synergistic effects when combined with existing antitubercular drugs.
Case Study 2: Cancer Cell Lines
Another investigation assessed the compound's cytotoxic effects on various cancer cell lines (e.g., MCF7 and HeLa). The results demonstrated significant apoptosis induction and cell cycle arrest at G0/G1 phase, highlighting its potential as an anticancer agent.
Comparaison Avec Des Composés Similaires
Key Observations:
Electron-Donating vs. In contrast, the 4-chlorophenyl group in the target compound is electron-withdrawing, which may stabilize the core structure but reduce reactivity .
Chlorine Substitution Patterns : The target compound’s single 4-chlorophenyl group contrasts with the dichlorophenyl substituent in , which likely increases lipophilicity and steric bulk. The meta-Cl substitution in may alter spatial interactions compared to para-Cl in the target compound .
Benzyl vs. Aryl Substitutions : The benzyl group in the target compound and contributes to higher molecular weight and hydrophobicity compared to simpler aryl groups in and .
Hypothesized Functional Differences
- Pesticidal Potential: Compounds with dichlorophenyl groups (e.g., ) may exhibit enhanced pesticidal activity due to increased membrane permeability, as seen in fluoroimide analogs (CAS: 41205-21-4) .
- Pharmacological Relevance: The dimethylamino group in and resembles motifs in kinase inhibitors, suggesting possible therapeutic applications .
- Synthetic Challenges : The benzyl group in the target compound may complicate synthesis due to steric hindrance during cyclization .
Méthodes De Préparation
Multi-Step Synthesis from Benzothiazine Precursors
The synthesis of N-(2-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide involves a sequence of condensation, acylation, and alkylation reactions. A representative pathway, adapted from recent studies, proceeds as follows:
Step 1: Formation of the Benzothiazine Core
The 1,4-benzothiazine scaffold is synthesized via a ring-expansion reaction starting from saccharin sodium salt. Treatment with chloroacetyl chloride in anhydrous DMF at 0–5°C yields a reactive intermediate, which undergoes intramolecular cyclization to form the 3-oxo-3,4-dihydro-2H-1,4-benzothiazine backbone.
Step 2: Introduction of the Acetamide Moiety
The benzothiazine intermediate is reacted with chloroacetyl chloride in the presence of potassium carbonate, forming a thioether-linked acetamide derivative. Subsequent nucleophilic substitution with 2-methoxyaniline introduces the N-(2-methoxyphenyl) group. Critical parameters include:
-
Solvent : DMF or THF
-
Temperature : 60–80°C
-
Reaction Time : 12–24 hours
Step 3: Purification and Crystallization
The crude product is purified via column chromatography (ethyl acetate/petroleum ether, 3:2) and recrystallized from ethanol-water mixtures to achieve >95% purity.
Alternative Route via Direct Alkylation
A modified approach reported by VulcanChem bypasses the ring-expansion step by utilizing preformed 3-oxo-1,4-benzothiazine derivatives:
-
Alkylation of Benzothiazine : The benzothiazine nucleus is alkylated with 2-methoxybenzyl bromide in acetonitrile under reflux.
-
Acylation with Chloroacetyl Chloride : The alkylated product undergoes acylation at the α-position, followed by amidation with 2-methoxyaniline.
-
Yield Optimization : Employing 2.0 equivalents of triethylamine increases the yield to 78% compared to 52% without base.
Reaction Mechanisms and Kinetic Studies
Condensation-Acylation Mechanism
The formation of the acetamide linkage proceeds via a nucleophilic acyl substitution mechanism. The lone pair on the nitrogen of 2-methoxyaniline attacks the electrophilic carbonyl carbon of the chloroacetylated benzothiazine, displacing chloride (Figure 1). Kinetic studies reveal:
-
Rate-Limiting Step : Nucleophilic attack (activation energy: 45.2 kJ/mol)
-
Catalysis : Tertiary amines (e.g., DIPEA) accelerate the reaction by deprotonating the aniline substrate.
Solvent Effects on Reaction Efficiency
Comparative data across solvents demonstrate that polar aprotic solvents (DMF, DMSO) favor higher yields (Table 1):
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 78 | 97 |
| THF | 7.5 | 65 | 93 |
| Acetonitrile | 37.5 | 72 | 95 |
Characterization and Analytical Validation
Spectroscopic Confirmation
1H NMR (400 MHz, DMSO-d6) :
-
δ 2.83 (s, 2H, -CH₂CO-)
-
δ 3.78 (s, 3H, -OCH₃)
-
δ 6.52–7.29 (m, 8H, aromatic protons)
13C NMR (100 MHz, DMSO-d6) :
FTIR (KBr) :
Challenges and Mitigation Strategies
Byproduct Formation During Alkylation
Competitive O-alkylation at the benzothiazine oxygen occurs when excess alkylating agents are used. This is mitigated by:
Purification Difficulties
The polar nature of the product complicates isolation. Solutions include:
-
Gradient Elution Chromatography : Increasing solvent polarity from 10% to 50% ethyl acetate in hexane.
-
Crystallization Additives : Adding seed crystals during recrystallization improves crystal uniformity.
Scale-Up Considerations for Industrial Production
Continuous Flow Synthesis
Recent pilot-scale studies demonstrate that converting batch processes to continuous flow systems enhances reproducibility:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
